molecular formula C11H11NO2S2 B1380677 2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1268036-59-4

2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid

Cat. No.: B1380677
CAS No.: 1268036-59-4
M. Wt: 253.3 g/mol
InChI Key: IUHPETLBCNHHMV-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid is a complex organic compound featuring a unique structure that combines a thiophene ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and thiazole intermediates, which are then coupled under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products:

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols, amines

    Substitution Products: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene and thiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 2-methylthiophene and 2-acetylthiophene share the thiophene ring structure but lack the thiazole ring.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share the thiazole ring but lack the thiophene ring.

Uniqueness: 2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid is unique due to the combination of both thiophene and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S2/c1-11(2,10(13)14)8-6-16-9(12-8)7-4-3-5-15-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHPETLBCNHHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid
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2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid
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2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid
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2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid
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2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid
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2-Methyl-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]propanoic acid

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